molecular formula C9H14N4 B13936018 5-(Piperidin-1-yl)pyrazin-2-amine

5-(Piperidin-1-yl)pyrazin-2-amine

Cat. No.: B13936018
M. Wt: 178.23 g/mol
InChI Key: PKFUFKBRKILJEZ-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)pyrazin-2-amine is an organic compound with the molecular formula C9H14N4 It is a derivative of pyrazine, featuring a piperidine ring attached to the pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with piperidine. One common method is the nucleophilic substitution reaction where a halogenated pyrazine reacts with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives depending on the substituent used.

Scientific Research Applications

5-(Piperidin-1-yl)pyrazin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(piperidino)pyrazine
  • 5-(Piperidin-1-yl)pyridin-2-amine
  • 5-(Piperidin-1-yl)pyrimidin-2-amine

Comparison

5-(Piperidin-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. For example, the presence of the piperidine ring can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-piperidin-1-ylpyrazin-2-amine

InChI

InChI=1S/C9H14N4/c10-8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,10,11)

InChI Key

PKFUFKBRKILJEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(N=C2)N

Origin of Product

United States

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